Quinine hemisulfate monohydrate

Beschreibung

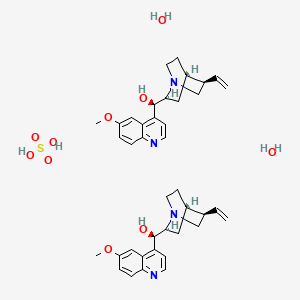

Structure

2D Structure

3D Structure of Parent

Eigenschaften

Key on ui mechanism of action |

IN EXPERIMENTAL ANIMALS, QUINIDINE HAS VERY SIGNIFICANT ATROPINE LIKE ACTION, BLOCKING EFFECTS OF VAGAL STIMULATION OR OF ACETYLCHOLINE. ... ALSO HAS ALPHA-ADRENERGIC BLOCKING PROPERTIES. THIS CAN CAUSE VASODILATATION &, VIA BARORECEPTORS, ACTIVE SYMPATHETIC EFFERENT ACTIVITY. TOGETHER, CHOLINERGIC BLOCKAGE & INCR BETA-ADRENERGIC ACTIVITY CAUSED BY QUINIDINE CAN INCR SINUS RATE & ENHANCE ATRIOVENTRICULAR NODAL CONDUCTION. /QUINIDINE/ CAN CAUSE SEVERE DEPRESSION OF SINUS NODE IN PATIENTS WITH THE SICK SINUS SYNDROME ... QUINIDINE CAN INCR SINUS RATE BY CHOLINERGIC BLOCKADE OR BY REFLEXLY INCR SYMPATHETIC ACTIVITY. ... THERAPEUTIC CONCN OF QUINIDINE ... DECR FIRING RATE OF CARDIAC PURKINJE FIBERS BY DIRECT ACTION ... DECR SLOPE OF PHASE 4 DEPOLARIZATION AND SHIFTS THRESHOLD VOLTAGE TOWARD ZERO. /QUINIDINE/ ... INCR DIASTOLIC ELECTRICAL CURRENT THRESHOLD IN ATRIAL & VENTRICULAR MUSCLE & IN PURKINJE FIBERS ... ALSO INCR FIBRILLATION THRESHOLD IN ATRIA & VENTRICLES. /QUINIDINE/ REENTRANT ARRYTHMIAS ARE ABOLISHED BY /QUINIDINE/. THEIR EFFECT ON EFFECTIVE REFRACTORY PERIOD, RESPONSIVENESS, & CONDUCTION. FOR EXAMPLE, WHEN VENTRICULAR PREMATURE DEPOLARIZATIONS ARE CAUSED BY REENTRY IN LOOPS OF PURKINJE FIBERS, ONE WAY BLOCK CAN BE CONVERTED TO TWO WAY BLOCK, THUS MAKING REENTRY IMPOSSIBLE. /QUINIDINE/ For more Mechanism of Action (Complete) data for QUINIDINE SULFATE (9 total), please visit the HSDB record page. |

|---|---|

CAS-Nummer |

6119-70-6 |

Molekularformel |

C40H52N4O9S |

Molekulargewicht |

764.9 g/mol |

IUPAC-Name |

bis((R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol);sulfuric acid;hydrate |

InChI |

InChI=1S/2C20H24N2O2.H2O4S.H2O/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4;/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4);1H2/t2*13-,14-,19-,20+;;/m00../s1 |

InChI-Schlüssel |

FXWJCCDFXIIZQW-AMXCKVRDSA-N |

Verunreinigungen |

Commercially available quinidine salts contain not more than 20% of the respective dihydroquinidine salt, 1% of the respective quinine salt, and 1% of the respective dihydroquinine salt as impurities. /Quinidine/ |

Isomerische SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.O.OS(=O)(=O)O |

Kanonische SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.OS(=O)(=O)O |

Aussehen |

Solid powder |

Color/Form |

Occurs as fine, needle-like, white crystals which frequently cohere in masses or as a fine, white powder. |

Andere CAS-Nummern |

207671-44-1 |

Physikalische Beschreibung |

Dull solid that turns brownish on exposure to light; [Merck Index] Powder; [Alfa Aesar MSDS] |

Piktogramme |

Irritant; Health Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

6183-68-2 6485-42-3 |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

WHITE; VERY BITTER; ODORLESS; FINE CRYSTALS; FREQUENTLY COHERING IN MASSES; PH (1% AQUEOUS SOLN): 6.0-6.8 PKA: 4.2, 8.8; SPECIFIC OPTICAL ROTATION: +212 @ 25 °C/D (95% ALCOHOL); ABOUT + 260 @ 25 °C/D (DILUTE HYDROCHLORIC ACID); DOES NOT LOSE ALL OF ITS WATER BELOW 120 °C 1 G DISSOLVES IN ABOUT 90 ML WATER, 15 ML BOILING WATER, 10 ML ALCOHOL, 3 ML METHANOL, 12 ML CHLOROFORM; INSOL IN ETHER, BENZENE; /DIHYDRATE/ Slightly sol in water and soluble in alcohol. |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Biquinate Bisulfate, Quinine Hydrochloride, Quinine Legatrim Myoquin Quinamm Quinbisan Quinbisul Quindan Quinimax Quinine Quinine Bisulfate Quinine Hydrochloride Quinine Lafran Quinine Sulfate Quinine Sulphate Quinine-Odan Quinoctal Quinson Quinsul Strema Sulfate, Quinine Sulphate, Quinine Surquina |

Herkunft des Produkts |

United States |

Historical and Foundational Research in Quinine Sulfate Chemistry

Early Isolation and Characterization Milestones

The initial steps in understanding quinine (B1679958) were centered on its isolation from its natural source and the determination of its basic chemical properties.

Isolation from Cinchona Bark Alkaloids

The story of quinine begins with the bark of the Cinchona tree, long used by indigenous peoples of South America for its medicinal properties. mdpi.com In the 17th century, Jesuit missionaries introduced the powdered bark to Europe as a treatment for malaria. rsc.orgebi.ac.uk The first successful isolation of a crystalline substance from a Cinchona bark extract was achieved in 1811 by the Portuguese physician Bernardino Antonio Gomes, who named the substance "cinchonin". chemistryviews.org However, it was the French pharmacists Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou who, in 1820, isolated the pure active principle, which they named quinine. mdpi.comacs.orgacs.org They demonstrated that the substance isolated by Gomes was actually a mixture of two different alkaloids: quinine and cinchonine. unizg.hr Their work marked a significant milestone, allowing for standardized dosing and paving the way for the modern pharmaceutical industry. unizg.hr

Table 1: Key Milestones in the Isolation of Quinine

| Year | Researcher(s) | Milestone |

|---|---|---|

| 1811 | Bernardino Antonio Gomes | First to isolate a crystalline substance from Cinchona bark, which he named "cinchonin". chemistryviews.org |

Early Molecular Formula Determination

Following its isolation, the next crucial step was to determine the elemental composition and molecular formula of quinine. In 1854, the German chemist Adolph Strecker correctly established the empirical formula of quinine as C₂₀H₂₄N₂O₂. ebi.ac.ukunizg.hrchemistryviews.orgwikipedia.orgunicamp.br This was a critical piece of information that laid the groundwork for future attempts to understand its structure and, eventually, to synthesize it. unizg.hr An earlier, incorrect formula of C₂₀H₂₂N₂O₂ had been proposed, which misguided early synthetic efforts. chemistryviews.org

Evolution of Structural Elucidation Paradigms

The determination of quinine's complex molecular structure was a long and arduous process that showcased the evolution of organic chemistry theories and techniques.

Pioneering Contributions to Quinine Structure Determination

The quest to unravel the intricate structure of quinine involved several key figures in the history of chemistry. In 1853, Louis Pasteur discovered that quinine could be isomerized to an amorphous alkaloid he named quinotoxine (also known as quinicine) by treatment with acid. rsc.orgwikipedia.org This transformation would later prove to be a crucial clue in understanding the molecule's architecture.

A significant, albeit unsuccessful, early attempt at synthesis by William Henry Perkin in 1856 inadvertently led to the discovery of the first synthetic dye, mauveine. researchoutreach.orgwikipedia.orgsciencehistory.orgbl.uk Perkin's work, based on the then-current but flawed understanding of quinine's structure, highlighted the complexity of the molecule and the need for a more thorough structural elucidation before synthesis could be achieved. unizg.hr

The correct connectivity of the atoms in quinine was finally established in 1907 by the German chemist Paul Rabe. chemistryviews.orgwikipedia.org Rabe dedicated a significant portion of his career to the study of Cinchona alkaloids and his proposed structure was the culmination of decades of research by many chemists. rsc.orgacs.orgchemistryviews.org

Table 2: Key Contributors to Quinine's Structural Elucidation

| Year | Researcher(s) | Contribution |

|---|---|---|

| 1853 | Louis Pasteur | Discovered the acid-catalyzed isomerization of quinine to quinotoxine. rsc.orgwikipedia.org |

| 1856 | William Henry Perkin | Attempted synthesis of quinine, leading to the discovery of mauveine and highlighting the need for structural elucidation. researchoutreach.orgwikipedia.orgsciencehistory.orgbl.uk |

Insights from Chemical Degradation and Reaction Products

The structure of quinine was largely pieced together through a process of chemical degradation, where the molecule was broken down into smaller, more easily identifiable fragments. unizg.hr Oxidation of quinine with chromic acid yielded quininic acid, which provided information about the quinoline (B57606) part of the molecule. unizg.hrslideshare.net

Another key degradation product was meroquinene, isolated by Königs in 1894 after treating quinine with dilute acid. unizg.hr The formation of meroquinene was a critical clue to the structure of the non-aromatic, or quinuclidine (B89598), portion of the molecule. unizg.hr The fact that quinine, quinidine, cinchonine, and cinchonidine (B190817) all produced the same meroquinene upon degradation indicated that they shared the same relative configuration at certain stereocenters. unizg.hr

The conversion of quinine to quinotoxine, first observed by Pasteur, was also instrumental. rsc.orgunizg.hr The study of quinotoxine's chemistry suggested a bicyclic structure for the non-aromatic part of quinine, a proposal that was readily accepted as it explained many previous experimental observations. unizg.hr

Identification of Key Structural Moieties

Through careful analysis of degradation products and chemical reactions, chemists were able to identify the key structural components of the quinine molecule. These include:

A quinoline nucleus: This aromatic heterocyclic ring system was identified through the formation of quininic acid upon oxidation. unizg.hrslideshare.netslideshare.net

A quinolizidine (B1214090) ring: This bicyclic amine structure, later corrected to a quinuclidine ring, was deduced from the structure of meroquinene and the chemistry of quinotoxine. unizg.hrslideshare.netcabidigitallibrary.org The quinuclidine skeleton is a key feature of the Cinchona alkaloids. acs.orgwikipedia.orgresearchgate.net

A secondary alcohol group: The presence of a hydroxyl group was confirmed by its ability to form a monoacetyl derivative. unizg.hrslideshare.net This alcohol group acts as a bridge between the quinoline and quinuclidine ring systems. wikipedia.org

A methoxyl group: Heating quinine with hydrochloric acid resulted in the elimination of a methoxyl group. slideshare.net

An olefinic linkage (vinyl group): The addition of one molecule of bromine to quinine indicated the presence of a double bond. slideshare.net This was later identified as a vinyl group. wikipedia.org

The culmination of these degradation studies and the interpretation of the resulting fragments ultimately allowed Paul Rabe to assemble the complete structural puzzle of quinine in 1908. rsc.org

Historical Perspectives on Quinine Synthesis Research

The synthesis of quinine, a molecule with four stereogenic centers and a complex heterocyclic framework, represented a formidable challenge to early organic chemists. The quest to conquer this natural product spurred significant developments in synthetic methodology and strategy.

Early Attempts and Challenges in Total Synthesis

The story of quinine synthesis begins with a notable failure that birthed an entire industry. In 1856, a young chemist named William Henry Perkin, under the guidance of August Wilhelm von Hofmann, attempted to synthesize quinine by oxidizing N-allyltoluidine. wikipedia.orgudel.edu His hypothesis, based on an incorrect understanding of quinine's structure, was that two equivalents of his starting material would yield one equivalent of quinine and water. wikipedia.orgudel.edu The experiment, of course, did not produce quinine but instead a black solid. wikipedia.org While cleaning the flask with alcohol, Perkin noticed a brilliant purple solution, which he named mauveine. wikipedia.orgwikipedia.org This accidental discovery marked the birth of the synthetic dye industry. sciencemuseum.org.ukararatrugs.comias.ac.in

The primary challenges in the early pursuit of quinine's total synthesis were twofold. First, the correct atomic connectivity of the molecule was not fully established until 1907 by Paul Rabe. wikipedia.org Second, the molecule's stereochemical complexity, with 16 possible stereoisomers, presented a significant hurdle that early synthetic techniques were ill-equipped to address. wikipedia.orgudel.edu The lack of methods for stereocontrolled synthesis meant that even with the correct connectivity, producing the single, naturally occurring isomer of quinine was an immense challenge. unizg.hrias.ac.in

Landmark Total Syntheses and Subsequent Advancements

The first significant breakthrough in the synthesis of quinine is credited to Paul Rabe and Karl Kindler in 1918. They reported the conversion of quinotoxine, a degradation product of quinine, back into quinine itself. wikipedia.org However, the lack of detailed experimental procedures in their publication would later become a point of contention. wikipedia.org

In 1944, during a time of urgent need for antimalarial drugs due to World War II, Robert B. Woodward and William von Eggers Doering announced a formal total synthesis of quinine. wikipedia.orgunizg.hrwikipedia.org They successfully synthesized quinotoxine from a simple starting material, 7-hydroxyisoquinoline. wikipedia.orgresearchgate.net Relying on Rabe's earlier work to convert quinotoxine to quinine, they claimed a formal total synthesis. wikipedia.orgias.ac.in This achievement was hailed as a monumental success in organic chemistry. hebmu.edu.cn

However, the validity of Woodward and Doering's claim was publicly questioned by Gilbert Stork in 2001. wikipedia.orghebmu.edu.cn Stork argued that Rabe's conversion of quinotoxine to quinine had never been reliably reproduced. wikipedia.org In the same year, Stork published the first fully stereoselective total synthesis of quinine, a landmark achievement that provided unambiguous proof of the structure and offered a masterful display of modern synthetic strategy. udel.eduias.ac.inresearchgate.net Stork's synthesis started from a chiral starting material and proceeded with high diastereoselectivity. nih.gov

The controversy surrounding the Woodward-Doering synthesis was finally put to rest in 2007 when a group led by Robert Williams successfully replicated Rabe's conversion of quinotoxine to quinine, thus validating the 1944 formal synthesis. wikipedia.org

Since Stork's groundbreaking work, several other total syntheses of quinine have been reported, each showcasing new and innovative approaches. These include syntheses by Jacobsen (2004) and Kobayashi (2004), which featured increasing degrees of stereocontrol and atom economy. researchgate.net These modern syntheses often employ advanced catalytic asymmetric methods to establish the crucial stereocenters. nih.govresearchgate.net

Table 1: Landmark Syntheses of Quinine

| Year | Chemist(s) | Key Achievement |

|---|---|---|

| 1918 | Paul Rabe & Karl Kindler | Conversion of quinotoxine to quinine. wikipedia.org |

| 1944 | R.B. Woodward & W.E. Doering | Formal total synthesis of quinine via the synthesis of quinotoxine. wikipedia.orgunizg.hrwikipedia.org |

| 2001 | Gilbert Stork | First stereoselective total synthesis of quinine. udel.eduias.ac.inresearchgate.net |

| 2004 | Jacobsen, Kobayashi | Further advancements in stereocontrolled total synthesis. researchgate.net |

| 2007 | Robert Williams | Successful replication of Rabe's conversion, confirming the Woodward-Doering formal synthesis. wikipedia.org |

Quinine's Role in Historical Chemical Discoveries

Beyond its significance as a synthetic target, quinine and its pursuit have had a profound impact on the development of organic chemistry and related industries.

Influence on the Development of Organic Synthesis Methodologies

The immense challenge posed by the quinine molecule spurred the development of new synthetic reactions and strategies. unizg.hr The numerous attempts to construct its complex framework led to a deeper understanding of reaction mechanisms and stereochemistry. The concept of stereoselective synthesis, championed by Stork, was vividly demonstrated in his successful quinine synthesis. ias.ac.inresearchgate.net Furthermore, quinine and its derivatives have found widespread use as chiral catalysts in asymmetric synthesis, facilitating the production of other chiral molecules for the pharmaceutical and fine chemical industries. ontosight.ai The development of quinine-derived catalysts has been instrumental in advancing more efficient and selective synthetic methodologies. ontosight.ai

Quinine as a Precursor in Early Synthetic Dye Chemistry

As previously mentioned, the failed attempt to synthesize quinine by William Henry Perkin in 1856 led to the serendipitous discovery of mauveine, the first synthetic organic dye. wikipedia.orgsciencemuseum.org.ukresearchgate.net Perkin was trying to create quinine from coal tar, a readily available industrial byproduct. sciencemuseum.org.ukararatrugs.com His experiment with aniline (B41778), a derivative of coal tar, produced a purple substance that effectively dyed silk. wikipedia.orgwikipedia.org This discovery of mauveine, also known as aniline purple, launched the synthetic dye industry and, by extension, the modern chemical industry. ias.ac.in The immense commercial success of mauveine demonstrated the potential for creating valuable products from chemical synthesis, shifting the focus of many chemists towards this new and exciting field. sciencemuseum.org.uk

Advanced Synthetic Methodologies and Derivative Chemistry of Quinine Sulfate

Total Synthesis Approaches and Innovations

The pursuit of quinine's total synthesis has been a cornerstone in advancing synthetic organic chemistry, marked by significant milestones and continuous innovation in achieving stereochemical control.

Stereoselective Synthesis Strategies

The journey towards the stereoselective total synthesis of quinine (B1679958) spans over a century and a half. Early attempts, such as William Henry Perkin's in 1856, aimed to synthesize the alkaloid but did not succeed. udel.edu The formal synthesis by Robert Burns Woodward and William Doering in 1944, building upon Paul Rabe's earlier work on converting quinotoxine to quinine, was initially hailed as a breakthrough. wikipedia.orgias.ac.inresearchgate.net However, the complete stereoselective total synthesis of quinine was only definitively achieved by Gilbert Stork and co-workers in 2001. wikipedia.orgudel.eduias.ac.inacs.orgacs.orgmsu.edu Stork's approach was notable for its innovative C6-N1 disconnection and establishing all stereogenic centers through chiral induction, starting from enantiomerically pure (S)-4-vinylbutyrolactone. wikipedia.orgias.ac.inresearchgate.net

Prior to Stork's success, a quarter-century earlier, Milan Uskoković and collaborators at Hoffmann-La Roche made significant progress towards a stereoselective total synthesis, often employing the "Rabe connection" strategy involving C8-N bond formation to simplify the target. udel.eduuniv-amu.fr However, this approach often struggled with achieving high stereoselectivity at the C8 and C9 centers, frequently yielding quinine alongside an equal amount of quinidine, its epimer at both centers. udel.eduuniv-amu.fr More recent strategies by Jacobsen and Kobayashi have sought to overcome these stereochemical challenges by employing asymmetric epoxides for the C8-N cyclization, demonstrating improved control over the inherent lack of stereoselectivity in Rabe's route. ias.ac.in

In 2018, O'Donovan et al. (Maulide et al.) reported a novel approach utilizing two stereoselective key steps: a C-H activation and an aldol (B89426) reaction, to connect the two heterocyclic moieties of quinine. researchgate.netscientificupdate.comnih.govnih.gov This method enabled a concise synthesis of both natural (-)-quinine and, for the first time, unnatural (+)-quinine. scientificupdate.comnih.gov Furthermore, in 2022, a research team led by Professor Yujiro Hayashi achieved an efficient enantioselective total synthesis of (-)-quinine using an organocatalyst-mediated reaction, described as a "shortest-pot synthesis" due to its efficiency in minimizing purification steps through one-pot operations. researchgate.nettohoku.ac.jpresearchgate.netchemistryworld.com

Novel Synthetic Pathways and Catalytic Applications

The development of novel synthetic pathways for quinine has increasingly leveraged catalytic applications to achieve high efficiency and stereocontrol. Eric Jacobsen's group pioneered catalytic, enantioselective syntheses of quinine and quinidine, relying on a (salen)Al-catalyzed conjugate addition as a key step to establish the asymmetry of the target molecule. udel.eduorganic-chemistry.org This strategy allowed for the creation of the quinuclidine (B89598) core through an N1-C8 bond disconnection and introduced relative and absolute stereochemistry at the C8 and C9 positions via catalyst-controlled stereoselective oxidation, specifically using Sharpless dihydroxylation. udel.eduorganic-chemistry.org

The C-H activation strategy developed by Maulide et al. (O'Donovan et al.) represents a significant advancement, directing clean arylation using palladium catalysis with complete regio- and diastereocontrol for various substituted aryl groups. scientificupdate.comnih.gov This approach provided a flexible route to C3-aryl derivatives of quinine. scientificupdate.comnih.gov

The "pot economy" concept, demonstrated by Hayashi's team, utilizes organocatalysts to construct complex six-membered rings from simpler compounds in a single pot, controlling two stereocenters. tohoku.ac.jpresearchgate.net This method significantly reduces chemical waste and saves time by circumventing multiple purification steps. tohoku.ac.jp

Quinine itself, and its derivatives, have found application as privileged catalysts and ligands in asymmetric catalysis. tohoku.ac.jpudel.edumdpi.com For instance, quinine has been successfully employed as a chiral auxiliary in the asymmetric synthesis of sulfinamides, allowing for the preparation of various chiral sulfinamides in high yields and excellent enantioselectivity, with the quinine auxiliary being recoverable and recyclable. acs.org

Rational Design and Synthesis of Quinine Derivatives

The modification of the quinine molecular scaffold has been a crucial area of research for developing new compounds with enhanced or altered biological activities.

Modification of the Quinine Molecular Scaffold

Rational design principles guide the synthesis of quinine derivatives, aiming to improve pharmacological properties or explore new applications. Modifications can occur at various positions of the quinine structure, which consists of an aromatic quinoline (B57606) component with a methoxy (B1213986) substituent and an amine component with a quinuclidine skeleton, connected by a methylene (B1212753) bridge with a hydroxyl group at C-9 and a vinyl group at C-3. wikipedia.org

One area of focus has been the introduction of structural diversity at the C3 position of the quinoline ring. For example, C3-aryl derivatives of quinine have been synthesized, demonstrating enhanced antimalarial activity both in vitro and in vivo. scientificupdate.comnih.gov Researchers have also explored the synthesis of non-nitrogenous analogs, such as 1,1'-dideaza-quinine, where the nitrogen atoms of quinine are replaced by carbon atoms, simplifying the synthetic process and relying on stereospecific aldol additions to control stereochemistry. tcu.edu

Esterification Reactions at C-9 Hydroxyl Group

The C-9 hydroxyl group of quinine is a key site for functionalization due to its reactivity and its role in influencing the molecule's properties. Esterification reactions at this position are a common strategy for synthesizing quinine derivatives. nih.govresearchgate.netresearchgate.netub.ac.id These reactions can serve as a protecting method for the hydroxyl group, enabling further functionalization at other sites, such as the olefin or amine groups of quinine. researchgate.net

Methods for C-9 esterification include catalyst-free approaches, which emphasize the importance of substrate reactivity and can yield reasonable results (e.g., 83% for acetyl and 73% for benzoyl esters). researchgate.net Other methods involve the use of catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) and N,N'-dicyclohexylcarbodiimide (DCC) with acid anhydrides or carbonyl chlorides, achieving good yields. researchgate.netub.ac.idmdpi.com The reaction with various alkyl and aryl carbonyl chlorides leads to a series of ester quinine derivatives. ub.ac.id

Introduction of Heterocyclic and Adamantane (B196018) Fragments

The introduction of diverse structural units, including heterocyclic and adamantane fragments, onto the quinine scaffold has been explored to generate novel derivatives with varied biological activities. An efficient method involves the acylation of quinine with carbonyl chlorides derived from 1,2-azole (isoxazole, isothiazole), pyridine (B92270), and adamantane. nih.govresearchgate.netmdpi.comdntb.gov.uanih.gov

Specifically, quinine esters with isoxazole (B147169) and isothiazole (B42339) fragments have been successfully synthesized, alongside derivatives containing pyridine heterocycles. nih.govmdpi.com The synthesis of pyridine-containing quinine esters can be achieved through acylation with hydrochlorides of pyridine-3- and pyridine-4-carbonyl chlorides. mdpi.com Some of these derivatives have shown promising biological activities, such as antibacterial effects, with compounds containing isoxazole and pyridine fragments exhibiting pronounced activity. nih.govresearchgate.netmdpi.comdntb.gov.ua Adamantane-containing quinine derivatives have also been synthesized via acylation reactions. nih.govresearchgate.netmdpi.comdntb.gov.ua These derivatives, along with those containing heterocyclic fragments, have been evaluated for antiviral, antimicrobial, and analgesic activities, with many showing significant analgesic effects by reducing pain responses. nih.govresearchgate.netmdpi.comdntb.gov.ua

Table 1: Key Data from Quinine Total Synthesis Approaches

| Synthesis Approach | Year | Key Steps/Features | Overall Yield | Stereoselectivity | Reference |

| Woodward-Doering (Formal) | 1944 | Conversion of quinotoxine | - | Partial (1:1 quinine/quinidine) | wikipedia.orgudel.eduresearchgate.net |

| Stork (First Stereoselective) | 2001 | Chiral induction from (S)-4-vinylbutyrolactone, C6-N1 disconnection | - | Fully stereoselective | wikipedia.orgudel.eduias.ac.inresearchgate.net |

| Jacobsen (Catalytic Asymmetric) | 2004 | (salen)Al-catalyzed conjugate addition, Sharpless dihydroxylation | ~5% (16 steps) | High enantioselectivity (>92% ee) | udel.eduorganic-chemistry.org |

| Maulide et al. (C-H Activation) | 2018 | C(sp³)-H activation, aldol reaction, C8-C9 disconnection | 5.4% (10 steps from (-)-3-aminoquinuclidene) | Stereoselective (natural and unnatural enantiomers) | scientificupdate.comnih.gov |

| Hayashi et al. (Organocatalyst-mediated) | 2022 | Organocatalyst-mediated one-pot reactions ("pot economy") | 14% (5 one-pot operations) | Enantioselective | tohoku.ac.jpresearchgate.netchemistryworld.com |

Table 2: Representative Quinine Derivatives and Synthetic Methods

| Derivative Type | Modification Site | Synthetic Method | Key Fragments Introduced | Observed Activity (if mentioned) | Reference |

| C3-Aryl Quinine | C3 (Quinoline ring) | Pd-catalyzed arylation via C-H activation | Various aryl groups | Enhanced antimalarial activity | scientificupdate.comnih.gov |

| C-9 Esters | C-9 Hydroxyl | Esterification with alkyl/aryl carbonyl chlorides | Acetyl, Benzoyl, various alkyl/aryl groups | Protection of hydroxyl group | researchgate.netub.ac.id |

| Heterocyclic Esters | C-9 Hydroxyl | Acylation with 1,2-azole carbonyl chlorides | Isoxazole, Isothiazole, Pyridine | Antibacterial, antiviral, analgesic | nih.govresearchgate.netmdpi.comdntb.gov.uanih.gov |

| Adamantane Esters | C-9 Hydroxyl | Acylation with adamantane carbonyl chlorides | Adamantane | Antiviral, antimicrobial, analgesic | nih.govresearchgate.netmdpi.comdntb.gov.uanih.gov |

| 1,1'-Dideaza-Quinine | Nitrogen atoms | Stereospecific aldol addition | Carbon atoms replacing N | Exploration of non-nitrogenous analogs | tcu.edu |

Comprehensive Spectroscopic and Chromatographic Characterization of Quinine Sulfate

Vibrational Spectroscopy Applications

Vibrational spectroscopy serves as a powerful tool for probing the molecular structure and intermolecular interactions of quinine (B1679958) sulfate (B86663). Techniques such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy provide detailed information on the vibrational modes of the molecule, which are sensitive to its chemical environment, crystalline form, and binding state.

Fourier Transform Infrared (FT-IR) Spectroscopy for Molecular Interactions and Forms

FT-IR spectroscopy is instrumental in identifying the functional groups within quinine sulfate and characterizing its different solid-state forms. scirp.org The complex structure of quinine, with its quinoline (B57606) and quinuclidine (B89598) rings, methoxy (B1213986) group, and hydroxyl group, gives rise to a rich and detailed infrared spectrum. Variations in the crystalline structure (polymorphs) or the formation of solvates can be detected through shifts in the position and intensity of specific absorption bands, reflecting changes in hydrogen bonding and molecular packing. scirp.orgresearchgate.net

The recrystallization of commercial quinine sulfate from various solvents can lead to the formation of different crystal forms, including polymorphs and solvatomorphs. scirp.org These forms can be distinguished by their unique FT-IR spectra. For instance, significant shifts in the aromatic C=C stretching and C-O stretching frequencies indicate different interactions between the drug molecule and the solvent molecules within the crystal lattice. scirp.org The C-N bending vibration also shows reproducible shifts depending on the crystal form, highlighting the sensitivity of FT-IR to subtle conformational changes. researchgate.net

Below is a table summarizing significant FT-IR peaks for different forms of quinine sulfate, demonstrating the utility of this technique in solid-state characterization.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Form I | Form II | Form O (Original) |

| 1508.0 | Aromatic C=C Stretch | ✓ | ✓ | |

| 1239.0 | C-O Stretch | ✓ | ✓ | |

| 1074.4 | C-N Bend | ✓ | ||

| 1088.7 | C-N Bend | ✓ | ||

| Data derived from studies on quinine sulfate polymorphs. scirp.orgresearchgate.net |

Raman Spectroscopy for Structural Elucidation and Binding Analyses

Raman spectroscopy complements FT-IR by providing information on the vibrational modes of a molecule, particularly for non-polar bonds and aromatic systems. It has been effectively employed to identify different polymorphic forms of quinine sulfate in solid dosage forms. rsc.org The technique is sensitive to the molecular symmetry and crystalline arrangement, allowing for the differentiation of polymorphs through their distinct spectral fingerprints.

Furthermore, Surface-Enhanced Raman Scattering (SERS) has been utilized for the ultra-sensitive detection and quantification of quinine sulfate. rsc.org By adsorbing the molecule onto gold nanoparticles (AuNPs), the Raman signal is significantly amplified. This enhancement allows for the analysis of very low concentrations, with studies demonstrating quantification in the nanogram per milliliter range. The SERS technique, combined with multivariate data analysis methods like Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS), has proven to be a powerful tool for quantifying quinine sulfate even in complex matrices with overlapping spectral signals. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural confirmation of quinine. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of the proton (¹H) and carbon (¹³C) signals can be achieved. magritek.commagritek.com

The ¹H NMR spectrum of quinine displays characteristic signals for its aromatic, olefinic, and aliphatic protons. magritek.com For example, the protons on the quinoline ring appear in the downfield region, while the vinyl group protons are also clearly identifiable. slideshare.net The complex, overlapping signals in the aliphatic region can be resolved and assigned using 2D techniques such as COSY (Correlation Spectroscopy), which reveals proton-proton coupling networks, and HSQC (Heteronuclear Single Quantum Coherence), which correlates protons with their directly attached carbons. magritek.com

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. All 20 carbon atoms of quinine can be identified, although some signals may overlap. magritek.com The downfield signal at approximately 157.3 ppm is characteristic of the carbon atom (C22) attached to the methoxy group. magritek.com The use of multiplicity-edited HSQC spectra helps distinguish between CH, CH₂, and CH₃ groups, further aiding in the complete spectral assignment. magritek.com Studies have also utilized NMR to characterize the solution structures of ion pairs formed between quinine-derived quaternary ammonium (B1175870) ions and anions, providing insight into molecular interactions that are crucial for its catalytic applications. nih.gov

The following tables present the ¹H and ¹³C chemical shift assignments for quinine, which are foundational for the analysis of quinine sulfate. The data was collected in DMSO-d₆.

¹H NMR Chemical Shift Assignments for Quinine

| Atom | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| 20 | 8.33 | d |

| 21 | 7.59 | d |

| 17 | 7.16 | d |

| 23 | 7.03 | dd |

| 19 | 7.16 | s |

| 13 | 5.60 | m |

| 1 | 5.30 | d |

| 12 | 4.90 | m |

| 15 | 4.60 | m |

| 24 | 3.55 | s |

Assignments based on 1D and 2D NMR studies. magritek.com

¹³C NMR Chemical Shift Assignments for Quinine

| Atom | Chemical Shift (ppm) |

|---|---|

| 22 | 157.3 |

| 20 | 147.6 |

| 13 | 142.7 |

| 21 | 131.3 |

| 23 | 121.0 |

| 17 | 119.2 |

| 15 | 114.1 |

| 19 | 102.6 |

| 12 | 71.5 |

| 24 | 55.6 |

Assignments based on 1D and 2D NMR studies. magritek.com

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis absorption spectroscopy is routinely used to study the electronic transitions within the quinine sulfate molecule. The quinoline chromophore in quinine sulfate gives rise to characteristic absorption bands in the ultraviolet region. acs.org In acidic solutions, such as 0.5 M sulfuric acid, the protonated species of quinine sulfate (the dication, QSD) exhibits distinct absorption peaks. acs.orgomlc.org

The absorption spectrum typically shows two main bands. One maximum is observed around 347-350 nm, with another significant absorption occurring at shorter wavelengths, around 310-320 nm. omlc.orgnih.govomlc.org A study of quinine sulfate doped in polyvinyl alcohol (PVA) films identified an absorption band maximum at 335 nm, which corresponds to the Lₐ transition, and a hump at 325 nm, corresponding to the Lₑ transition, both of which are π → π* in character. acs.org Additional higher electronic state transitions are observed between 200 and 300 nm. acs.org The exact position and molar extinction coefficient of these bands are sensitive to the solvent and pH.

UV-Vis Absorption Maxima (λₘₐₓ) for Quinine Sulfate

| Solvent/Medium | λₘₐₓ (nm) | Molar Extinction (ε) (cm⁻¹/M) | Reference |

|---|---|---|---|

| 0.5 M H₂SO₄ | 347.5 | 5,700 | omlc.org |

| Sulfuric Acid | ~350 | Not specified | nih.gov |

| Sulfuric Acid | ~320 | Not specified | nih.gov |

| PVA Film | 335 | Not specified | acs.org |

Advanced Fluorescence Spectroscopy Techniques

Quinine sulfate is renowned for its strong fluorescence, making it one of the most widely used standards for fluorescence quantum yield measurements. omlc.org Its photophysical properties are highly sensitive to its microenvironment, which can be explored using various fluorescence techniques. iaea.org

Steady-State Fluorescence Emission Studies

In acidic solutions (e.g., 0.1 M or 0.5 M H₂SO₄), where it exists as a dication, quinine sulfate exhibits a strong blue fluorescence with an emission maximum typically observed around 450 nm upon excitation at approximately 350 nm. omlc.orgresearchgate.netresearchgate.net This intense emission makes it an ideal standard for calibrating fluorescence spectrometers and determining the quantum yields of other fluorescent compounds. omlc.orgresearchgate.net The quantum yield of quinine sulfate in 0.5 M H₂SO₄ is widely accepted as 0.546. omlc.orgomlc.org

The fluorescence properties of quinine sulfate are significantly influenced by the solvent. In water, the emission maximum is observed at 387 nm, a considerable blue shift compared to the emission in acidic solutions. researchgate.net This solvent-dependent behavior is attributed to changes in the protonation state and interactions with the surrounding medium. Studies in different environments, such as sodium dodecyl sulfate (SDS) micelles, show that the photophysics of quinine sulfate can be modulated by the microenvironment. iaea.org For example, at postmicellar concentrations of SDS, a red shift in the fluorescence spectrum and an increase in quantum yield are observed, indicating the incorporation of the molecule into the micelles. iaea.org Conversely, interaction with DNA has been shown to cause a decrease in fluorescence intensity through a static quenching mechanism. nih.gov The emission maximum can also be red-shifted to as high as 481 nm in some measurements in sulfuric acid, which may be influenced by experimental conditions. nih.gov

Fluorescence Emission Maxima (λₑₘ) for Quinine Sulfate

| Solvent/Medium | Excitation λ (nm) | Emission λₘₐₓ (nm) | Quantum Yield (Φ) |

|---|---|---|---|

| 0.5 M H₂SO₄ | 310 | ~450 | 0.546 |

| 0.1 M H₂SO₄ | Not specified | 453 | Not specified |

| Sulfuric Acid | Not specified | 481 | Not specified |

| Water | Not specified | 387 | Not specified |

| PVA Film | Not specified | 365 | Not specified |

Data compiled from various fluorescence studies. omlc.orgnih.govresearchgate.net

Fluorescence Quenching Mechanisms and Kinetics

The fluorescence of quinine sulfate can be diminished or "quenched" by various substances, with halide ions being a notable example. nih.gov The efficiency of this quenching process is dependent on the specific halide, following the order of I⁻ > Br⁻ > Cl⁻, which correlates with the increasing atomic mass of the ions. nih.gov The mechanisms behind this phenomenon are multifaceted, involving a combination of dynamic (collisional) quenching, static quenching (formation of a non-fluorescent complex), self-quenching, and electron transfer processes. nih.govresearchgate.net

Time-resolved fluorescence spectroscopy is a key technique for distinguishing between static and dynamic quenching mechanisms. colostate.edu In dynamic quenching, the quencher deactivates the excited fluorophore through collisions. This process can be described by the Stern-Volmer equation. colostate.edu A plot of the fluorescence decay rate against the quencher concentration yields a straight line for dynamic quenching, whereas the decay rate remains constant in static quenching. colostate.eduscribd.com

Kinetic studies have determined that the collisional quenching of quinine sulfate fluorescence by chloride ions is a highly efficient, nearly diffusion-limited process. colostate.eduacs.org The bimolecular quenching constant (kq) has been reported at approximately 5.2 x 10⁹ M⁻¹s⁻¹ in 0.5 M H₂SO₄ and 6.2 x 10⁹ M⁻¹s⁻¹ in 0.05 M H₂SO₄. colostate.eduacs.org

Determination of Quantum Yield and Lifetime Studies

Quinine sulfate, particularly when dissolved in acidic solutions like 0.5 M sulfuric acid or 0.1 M perchloric acid, is a widely recognized and utilized fluorescence standard. omlc.orgopenfluor.org Its stability and well-characterized photophysical properties make it a benchmark for the relative determination of the fluorescence quantum yields of other compounds. openfluor.orgresearchgate.net The fluorescence quantum yield (Φf), which represents the ratio of photons emitted to photons absorbed, has been reported to be 0.546 in 0.5 M H₂SO₄ and 0.604 in 0.1 M HClO₄. omlc.orgopenfluor.org Another commonly cited value is 0.55. researchgate.netlibretexts.org

For many years, quinine sulfate was considered less suitable as a fluorescence lifetime standard due to reports of complex, multi-exponential decay kinetics. omlc.orgnih.gov This perception led to a scarcity of lifetime studies after the early 1990s. researchgate.netnih.gov However, more recent investigations using advanced techniques like two-photon excitation have demonstrated that quinine sulfate exhibits a single-exponential decay, reviving its utility as a lifetime standard. nih.gov The unquenched fluorescence lifetime is consistently reported to be in the range of 19 to 20 nanoseconds. acs.orgcolby.edu

| Parameter | Value | Solvent/Conditions | Reference |

|---|---|---|---|

| Quantum Yield (Φf) | 0.546 | 0.5 M H₂SO₄ | omlc.org |

| Quantum Yield (Φf) | 0.604 | 0.1 M HClO₄ | openfluor.org |

| Quantum Yield (Φf) | 0.55 | 0.1 N H₂SO₄ | researchgate.netlibretexts.org |

| Fluorescence Lifetime (τ) | ~19-20 ns | Unquenched in acidic solution | acs.orgcolby.edu |

| Fluorescence Lifetime (τ) | 19.3 ± 0.6 ns | Literature value | colby.edu |

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy is an essential tool for probing the excited-state dynamics of quinine sulfate. researchgate.net This technique allows for the direct observation of the fluorescence decay on a nanosecond timescale, providing insights into processes such as solute-solvent interactions and spectral relaxation. researchgate.net Its primary application in the study of quinine sulfate is the elucidation of fluorescence quenching kinetics. colostate.edu By measuring the fluorescence lifetime in the presence of varying concentrations of a quencher, it is possible to definitively distinguish between dynamic and static quenching mechanisms. colostate.eduacs.org A linear increase in the decay rate with quencher concentration is the characteristic signature of dynamic, or collisional, quenching. scribd.com Such studies have confirmed the unquenched lifetime of quinine sulfate to be approximately 19-20 ns and have enabled the calculation of bimolecular quenching rate constants. colostate.eduacs.orgcolby.edu

Fluorescence Resonance Energy Transfer (FRET) Applications

Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent, non-radiative process where an excited donor fluorophore transfers energy to a proximal acceptor molecule. nih.govrsc.org This phenomenon acts as a "spectroscopic ruler" for measuring distances on the 1-10 nanometer scale. rsc.org Quinine sulfate has been effectively used as an acceptor molecule in FRET studies. researchgate.net

In one notable investigation, FRET was observed between the amino acid tryptophan (acting as the donor) and quinine sulfate (acting as the acceptor) in an aqueous solution. researchgate.net Through steady-state and time-resolved fluorescence measurements, researchers confirmed that the observed fluorescence quenching was dynamic and resulted from FRET. researchgate.net By applying Förster's non-radiative energy transfer theory, the study successfully determined key parameters such as the efficiency of the energy transfer and the distance between the tryptophan donor and the quinine sulfate acceptor. researchgate.net

Chromatographic Methodologies for Analysis

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Product Analysis

High-Performance Liquid Chromatography (HPLC), especially in its reverse-phase (RP-HPLC) modality, stands as the cornerstone for the analytical assessment of quinine sulfate's purity and the quantification of its related impurities. orientjchem.orgmtc-usa.com A primary focus of these analytical methods is the separation and quantification of dihydroquinine, a major process-related impurity. orientjchem.orgmtc-usa.comresearchgate.net

A variety of methods have been established, typically employing stationary phases like C18 or Phenyl Hydride columns. orientjchem.orgmtc-usa.comrjptonline.org The mobile phases generally consist of a buffered aqueous solution and an organic modifier, such as acetonitrile (B52724) or methanol. mtc-usa.comrjptonline.org Detection is most commonly achieved via UV spectrophotometry at wavelengths selected for optimal absorbance, including 235 nm, 316 nm, or 330 nm. orientjchem.orgmtc-usa.comrjptonline.org Method development has focused on achieving sufficient resolution between the main quinine peak and impurity peaks. For instance, one method successfully resolved quinine from dihydroquinine with a resolution factor of 2.6 using a Phenyl Hydride column and a simple trifluoroacetic acid-containing mobile phase, thereby avoiding the use of more complex ion-pairing agents often stipulated in pharmacopeial methods. mtc-usa.com

| Column Type | Mobile Phase Composition | Detection Wavelength | Analyte(s) | Reference |

|---|---|---|---|---|

| Zorbax C18 | Acetonitrile-buffer | 316 nm | Quinine and Dihydroquinine | orientjchem.orgresearchgate.net |

| C18 | 0.1 M Ammonium Acetate (pH 7.0), Acetonitrile, Methanol (40:25:35 v/v) | 330 nm | Quinine | rjptonline.orgrjptonline.org |

| Cogent Phenyl Hydride™ | Water/0.1% TFA and Acetonitrile/0.1% TFA (Gradient) | 235 nm | Quinine and Dihydroquinine | mtc-usa.com |

| Varian C18 | Methanol: Water (30:70 v/v) | 233 nm | Quinine | ijnrd.org |

Development of Stability-Indicating Chromatographic Methods

The development of stability-indicating analytical methods (SIAMs) is critical for the pharmaceutical quality control of quinine sulfate. These methods are specifically designed and validated to quantify the drug substance accurately and unequivocally in the presence of potential degradation products. rjptonline.orgijnrd.org The validation process for a SIAM involves subjecting the drug to forced degradation under a range of harsh conditions to generate potential degradants. rjptonline.org

These stress conditions typically include:

Acid Hydrolysis (e.g., using HCl) rjptonline.orgresearchgate.net

Base Hydrolysis (e.g., using NaOH) rjptonline.orgresearchgate.net

Oxidation (e.g., using H₂O₂) orientjchem.orgrjptonline.org

Thermal Stress (dry heat) rjptonline.orgresearchgate.net

Photodegradation (exposure to UV or fluorescent light) orientjchem.orgresearchgate.net

Studies have demonstrated that quinine sulfate is particularly susceptible to degradation under acidic and alkaline hydrolytic conditions. rjptonline.orgresearchgate.net The developed HPLC method must then prove its specificity by successfully separating the intact quinine sulfate peak from all peaks corresponding to the degradation products formed during these stress tests. rjptonline.org This ensures that the method can be reliably used to monitor the stability of the drug product over its shelf life. rjptonline.org

Mass Spectrometry for Molecular Identification and Impurity Profiling

Mass spectrometry (MS) is an indispensable analytical technique for the molecular identification of quinine sulfate and the profiling of its impurities. When coupled with liquid chromatography (LC-MS), it provides a highly sensitive and specific method for separating, identifying, and quantifying the active pharmaceutical ingredient (API) and any related substances. resolvemass.cahpst.cz

Electrospray ionization (ESI) is a commonly employed soft ionization technique for the analysis of cinchona alkaloids like quinine. nih.gov In positive ion mode, quinine readily forms a protonated molecular ion [M+H]⁺. For the quinine free base, this corresponds to a mass-to-charge ratio (m/z) of 325.191. researchgate.net The analysis of the sulfate salt involves observing this characteristic ion of the active moiety.

Tandem mass spectrometry (MS/MS) is used to elicit structural information through collision-induced dissociation (CID) of the precursor ion. The fragmentation of the protonated quinine molecule has been studied, revealing characteristic product ions. A primary fragmentation pathway involves the neutral loss of a water molecule (18 Da), resulting in a significant fragment ion at m/z 307.180. researchgate.net Further fragmentation of this ion leads to the formation of other diagnostic ions. The fragmentation pattern provides a structural fingerprint, confirming the identity of the quinine molecule.

A proposed fragmentation pathway for the [M+H]⁺ ion of quinine generates several key fragment ions that are useful for its identification.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Reference |

|---|---|---|---|

| 325.191 | 307.180 | H₂O | researchgate.net |

| 325.191 | 160.075 | C₁₀H₁₃NO | researchgate.net |

| 307.180 | 279.149 | C₂H₄ | researchgate.net |

| 307.180 | 253.134 | C₄H₆ | researchgate.net |

| 307.180 | 198.091 | C₇H₉O | researchgate.net |

For impurity profiling, LC-MS is particularly powerful. It allows for the separation and identification of structurally similar impurities that may be present in the bulk drug substance. chimia.ch Common process-related impurities and degradation products of quinine sulfate include its diastereomer quinidine, as well as dihydroquinine and cinchonidine (B190817). oslomet.no Dihydroquinine, for instance, is frequently found as a natural contaminant from the cinchona bark and can be detected by its distinct molecular ion at m/z 327.3. researchgate.net Quinotoxine is a known degradation product that can also be identified. researchgate.net The high sensitivity and specificity of LC-MS allow for the detection and quantification of these impurities even at trace levels, which is critical for ensuring the quality and safety of the pharmaceutical product. resolvemass.cahpst.cz

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a pure chemical compound. For quinine sulfate, this method serves to verify its empirical formula and confirm its purity and composition, particularly its hydration state. The most common form of the compound is quinine sulfate dihydrate.

The molecular formula for quinine sulfate dihydrate is established as (C₂₀H₂₄N₂O₂)₂ · H₂SO₄ · 2H₂O, which simplifies to C₄₀H₅₄N₄O₁₀S. fishersci.canih.gov Based on this formula, the theoretical weight percentages of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and oxygen (O) can be calculated with high precision.

The verification process involves analyzing a sample of quinine sulfate using an elemental analyzer and comparing the experimentally determined percentages of C, H, N, and S to the calculated theoretical values. A close agreement between the experimental and theoretical data, typically within a narrow margin of ±0.4%, confirms the elemental composition and, by extension, the molecular formula of the compound. This concordance provides strong evidence of the sample's identity and purity.

Below is a table detailing the theoretical elemental composition of quinine sulfate dihydrate.

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 40 | 480.44 | 61.36 |

| Hydrogen | H | 1.008 | 54 | 54.432 | 6.95 |

| Nitrogen | N | 14.007 | 4 | 56.028 | 7.16 |

| Oxygen | O | 15.999 | 10 | 159.99 | 20.43 |

| Sulfur | S | 32.06 | 1 | 32.06 | 4.10 |

| Total | 782.95 | 100.00 |

Crystallographic and Solid State Studies of Quinine Sulfate

Polymorphism and Crystal Form Characterization

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or polymorphs. Research has shown that quinine (B1679958) sulfate (B86663) can exist in at least four different crystal forms, which have been generated by utilizing crystal engineering concepts to modify its physicochemical parameters. scirp.org These forms were obtained through recrystallization of a commercial sample (designated Form O) from various analytical grade solvents. scirp.orgfao.org Slow recrystallization from n-propanol yielded Form I, isobutyl alcohol gave Form II, pentanol resulted in Form III, and tert-amyl alcohol produced Form IV. scirp.org Solid-state characterization confirmed that these recrystallization processes yielded two polymorphs (Forms I and II) and two solvatomorphs (Forms III and IV). scirp.org

The studies on quinine sulfate's polymorphism focus specifically on the dihydrate sulphate salt of the quinine alkaloid. scirp.orgscirp.org This particular salt form is widely used not only as an antimalarial but also as a muscle relaxant. scirp.orgscirp.org The identification and characterization of different polymorphic and solvatomorphic forms of this dihydrate salt are crucial for improving its physicochemical properties, such as solubility and stability, which can enhance its clinical application. scirp.orgscirp.org The various forms (I, II, III, and IV) are all modifications of this dihydrate salt, each possessing a distinct crystal lattice. scirp.org

Differential Scanning Calorimetry (DSC) has been instrumental in establishing the thermodynamic relationships between the different crystalline phases of quinine sulfate. scirp.org The studies indicate complex relationships involving both monotropic and enantiotropic transitions. scirp.org

Form I: The lower melting form (Form IL) is monotropically related to the higher melting form (Form IH). scirp.orgscirp.orgresearchgate.net This means that Form IH is the more stable form at all temperatures below the melting point, and Form IL will irreversibly convert to Form IH upon heating. scirp.org

Form II: The lower melting form (Form IIL) is enantiotropically related to the higher melting form (Form IIH). scirp.orgscirp.orgresearchgate.net This indicates that there is a transition temperature at which the stability of the two forms reverses. scirp.org

Forms III and IV: These are identified as solvatomorphs, meaning they incorporate solvent molecules into their crystal lattice. scirp.orgscirp.org Thermal analysis shows they convert back to the original Form O upon desolvation. scirp.org

These thermodynamic relationships are crucial for determining the most stable form for pharmaceutical formulation to prevent unwanted phase transitions during storage or processing. scirp.org

The generation of different solid forms of quinine sulfate is a direct application of crystal engineering. scirp.orgresearchgate.net This approach focuses on understanding and utilizing intermolecular interactions, particularly hydrogen bonds, to design and create new crystalline structures with desired physicochemical properties. scirp.orgsciencetechindonesia.com The primary goal for applying crystal engineering to quinine sulfate is to create a form with improved solubility and stability. scirp.orgscirp.org By recrystallizing the commercial form from different solvents with varying hydrogen bonding capabilities, researchers were able to generate new polymorphs and solvates. scirp.org This exploration of alternate solid forms is a key strategy to enhance the clinical favorability of phytochemicals like quinine sulfate. scirp.orgscirp.org

X-ray Diffraction Techniques for Crystalline Structure Analysis

X-ray powder diffraction (XRPD) is a fundamental technique used to identify and differentiate the crystalline forms of quinine sulfate. scirp.org The distinct arrangement of molecules in the crystal lattice of each polymorph results in a unique diffraction pattern. scirp.orgscirp.org

The commercial sample, Form O, showed a characteristic XRPD pattern with peaks at specific 2θ angles. scirp.orgscirp.org When compared to Form O, the newly crystallized forms exhibited significant differences in their XRPD patterns, confirming the formation of new crystalline phases. scirp.orgscirp.org

Form I: Showed new peaks at 2θ values of 7.5°, 8.20°, 8.95°, 14.95°, 15.10°, 16.76°, and 20.20°, while some characteristic peaks of Form O were absent. researchgate.net

Form II: Displayed new peaks at 10.8° and 11.20°, and lacked the 18.50° peak seen in Form O. researchgate.net

Form III and IV: Also showed unique XRPD patterns with new characteristic peaks, confirming their distinct crystalline structures. scirp.org

Heating Forms I and II to induce solid-state transitions resulted in further changes in the XRPD patterns, providing evidence for the formation of the higher melting forms, IH and IIH, respectively. scirp.org The desolvated Forms III and IV produced XRPD patterns similar to Form O, confirming their reversion to the original lattice. scirp.org

| Form | Characteristic Peaks (2θ) |

|---|---|

| Form O | 6.19°, 9.42°, 14.20°, 16.20°, 17.47°, 18.50°, 19.45°, 22.20°, 25.50°, 26.00°, 27.30°, 27.53°, 30.5° |

| Form I | Appearance of new peaks at 7.5°, 8.20°, 8.95°, 14.95°, 15.10°, 16.76°, 20.20°. Absence of peaks at 16.20°, 27.30°, 27.50° compared to Form O. |

| Form II | Appearance of new peaks at 10.8°, 11.20°. Absence of peak at 18.50° compared to Form O. |

| Form IH | Appearance of new peaks at 7.31°, 8.05°, 12.37°, 13.20°, 13.90°, 18.41°. |

| Form IIH | Appearance of new peaks at 7.85°, 8.59°, 17.74°, 17.97°, 22.08°. |

Thermal Analysis for Phase Transitions (DSC, TGA)

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are employed to quantitatively understand the thermal behavior of quinine sulfate's different crystalline forms. scirp.orgscirp.org These methods are essential for detecting phase transitions, determining thermodynamic stability, and identifying solvates. scirp.org

The DSC scans of Forms I and II show complex endothermic and exothermic events, which are indicative of phase-to-phase transitions. researchgate.net These forms first melt (endotherm), then immediately recrystallize into a more stable, higher-melting form (exotherm), which subsequently melts at a higher temperature (endotherm). researchgate.net

Forms III and IV exhibit different thermal behavior. Their DSC thermograms show broad endothermic peaks at 129.6°C and 103.2°C, respectively. scirp.orgscirp.org These endotherms correspond with significant mass loss in the TGA scans, confirming the presence of solvent in the crystal lattice (solvatomorphism). scirp.orgscirp.org

Form III (from pentanol): Shows a 5.3% mass loss, corresponding to the removal of 0.5 moles of pentanol per mole of quinine sulfate. scirp.orgscirp.org

Form IV (from tert-amyl alcohol): Shows a 3.9% mass loss, corresponding to the removal of 0.5 moles of tert-amyl alcohol per mole of quinine sulfate. scirp.org

After the initial mass loss (desolvation), the desolvated forms of III and IV melt at temperatures similar to Form O, indicating their conversion back to the original form. scirp.org

| Sample | Melting Point (°C) | Enthalpy of Fusion (J/g) |

|---|---|---|

| Form IL | 154.4 | 1.79 |

| Form IH | 203.5 | 48.0 |

| Form IIL | 144.7 | 58.2 |

| Form IIH | 214.5 | 117.1 |

| Form III (desolvation) | 129.64 | 42.16 |

| Form III (melting) | 206.67 | 21.98 |

| Form IV (desolvation) | 103.29 | 15.57 |

| Form IV (melting) | 207.45 | 24.50 |

Microscopic Examination of Crystal Morphology (SEM)

Scanning Electron Microscopy (SEM) is utilized to visually inspect the crystal morphology (shape and appearance) of the different forms of quinine sulfate. scirp.org The various modifications obtained after recrystallization from different solvents were found to be morphologically distinct. scirp.orgresearchgate.net

The SEM analysis revealed the following crystal habits:

Form O (commercial sample): Acicular (needle-like) crystals. scirp.orgresearchgate.net

Form I (from n-propanol): Prismatic shape. scirp.orgresearchgate.net

Form II (from isobutyl alcohol): Acicular crystals, but with different dimensions than Form O. scirp.org

Form III (from pentanol): Anhedral crystals, having no specific or well-defined shape. scirp.org

Form IV (from tert-amyl alcohol): Flaky crystals with an irregular shape. scirp.orgresearchgate.net

These observed differences in external crystal shape are a direct consequence of the different internal crystal lattice arrangements, further confirming the existence of polymorphism and solvatomorphism in quinine sulfate. scirp.org

| Form | Observed Morphology |

|---|---|

| Form O | Acicular (needle-like) |

| Form I | Prismatic |

| Form II | Acicular (different dimensions from Form O) |

| Form III | Anhedral (no specific shape) |

| Form IV | Flaky and irregular |

Computational Chemistry and Molecular Modeling of Quinine Sulfate

Molecular Docking Simulations

Molecular docking is a computational method employed to predict the preferred orientation of a ligand (such as quinine (B1679958) sulfate) when bound to a receptor protein, forming a stable complex. This technique estimates the binding affinity between the ligand and the receptor, providing crucial information for drug discovery and understanding molecular recognition wikipedia.org.

Molecular docking studies have explored the binding affinity of quinine sulfate (B86663) (QS) to various biological targets, particularly in the context of viral infections. For instance, in silico investigations compared the binding affinity of QS, chloroquine (B1663885) (CQ), and hydroxychloroquine (B89500) (HCQ) to the Angiotensin-Converting Enzyme 2 (ACE-2) receptor, a key entry point for SARS-CoV-2 into human cells wikipedia.orgfishersci.atmetabolomicsworkbench.org.

Research by Lestari et al. demonstrated that quinine exhibited the strongest affinity for the ACE-2 receptor, with a free energy binding (ΔG) of -4.89 kcal/mol. This was a stronger affinity compared to HCQ, which showed a ΔG of -3.87 kcal/mol, and CQ, with a ΔG of -3.17 kcal/mol. A more negative ΔG value indicates a stronger ligand-receptor complex bond wikipedia.orgmetabolomicsworkbench.org.

Table 1: Binding Affinity of Quinine Sulfate and Analogs to ACE-2 Receptor

| Compound | Target Receptor | Free Energy Binding (ΔG) (kcal/mol) | Reference |

| Quinine Sulfate (QS) | ACE-2 | -4.89 | wikipedia.orgmetabolomicsworkbench.org |

| Hydroxychloroquine (HCQ) | ACE-2 | -3.87 | wikipedia.orgmetabolomicsworkbench.org |

| Chloroquine (CQ) | ACE-2 | -3.17 | wikipedia.orgmetabolomicsworkbench.org |

Beyond ACE-2, quinine has also demonstrated good binding affinity with the corona viral non-structural protein (nsp12), a crucial enzyme involved in viral replication and transcription. A docking score of -6.14 kcal/mol was reported for quinine's interaction with nsp12 medicinebangla.comfishersci.ie. Furthermore, in an in-silico study evaluating 13 traditional herbal compounds against the SARS-CoV-2 protease, quinine, along with epicatechin and apoquinine, exhibited good binding affinity wikipedia.orgfishersci.ca. Another molecular docking study indicated that quinine possessed a better binding affinity compared to CQ and HCQ when targeting SARS-CoV-2 Main Protease (MPro) and Spike (S) Glycoprotein Inhibitors fishersci.ca.

Understanding the specific interactions, such as hydrogen bonds, that stabilize a ligand-receptor complex is crucial for rational drug design. In the context of ACE-2 receptor binding, quinine, along with CQ and HCQ, forms hydrogen bonds with the Lys353 residue in the peptidase domain of the ACE-2 receptor wikipedia.orgmetabolomicsworkbench.orgfishersci.ca. Other studies have also shown that quinine, chloroquine, artemisinin, and febrifugine (B1672321) can form hydrogen bonds with Thr371, Glu406, Arg518, and Asp368 within the ACE-2 receptor wikipedia.orgfishersci.ca.

In interactions with viral proteins, quinine has been found to engage in strong hydrogen bond interactions and non-polar interactions with the active site of the SARS-CoV-2 non-structural protein (nsp12) medicinebangla.com.

Beyond protein interactions, hydrogen bond analysis has been critical in understanding quinine's binding to DNA. Quinine's hydroxyl group can form hydrogen bonds with nucleobases in DNA nih.gov. Molecular dynamics simulations have further revealed that the quinoline (B57606) ring of quinine engages in plane-edge π-stacking interactions with DNA base pairs, while the quinuclidine (B89598) head group weakly interacts with the phosphate (B84403) backbone in the minor groove nih.govcdutcm.edu.cnmims.com. Specifically, in both (AT)11 and (CG)11 DNA systems, the quinoline ring inserts into the minor groove, forming plane-edge π-stacking interactions. In the (AT)11 system, a persistent hydrogen bond between quinine's alcohol functional group and the N(3) unprotonated aromatic nitrogen of an adjacent adenine (B156593) was also observed nih.gov.

Molecular Dynamics Simulations for Interaction Mechanisms

Molecular dynamics (MD) simulations provide a time-dependent view of molecular systems, offering insights into the dynamic behavior of protein-ligand interactions and the robustness of these interactions under physiological conditions wikipedia.org.

MD simulations have been extensively used to investigate the interaction mechanisms of quinine with DNA. These simulations demonstrate that when the quinoline ring of quinine is protonated, it weakly intercalates into DNA by forming π-stacking interactions with the base pairs nih.govcdutcm.edu.cnmims.com. The simulations further confirm that the quinoline ring adopts a t-shaped π-stacking geometry with the DNA base pairs, while the quinuclidine head group exhibits weak interactions with the phosphate backbone in the minor groove nih.govcdutcm.edu.cn.

Furthermore, MD simulations have been applied to study the encapsulation and release mechanisms of quinine in biodegradable polymeric nanoparticles, such as those made from poly-(glycolic acid) and poly-(lactic acid) researchgate.netguidetomalariapharmacology.org. These studies revealed strong interactions between quinine molecules and the hydrophobic lactic acid monomer units. Quinine molecules were observed to remain aggregated within the polymer core, stabilized by π-stacking and hydrogen bond interactions researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish mathematical relationships between a compound's chemical structure and its biological activity. By quantifying structural features (descriptors) and correlating them with observed activities, QSAR models can predict the properties of novel compounds. While QSAR is a widely applied computational method in medicinal chemistry, direct QSAR studies focusing solely on predicting the activity of quinine sulfate itself are not extensively detailed in the available literature. However, QSAR principles are broadly applied in the study of quinine derivatives and related antimalarial compounds to understand how structural modifications influence biological effects.

In Vitro Biochemical and Biophysical Interaction Studies of Quinine Sulfate

Interactions with Nucleic Acids

The interaction between quinine (B1679958) and DNA has been a subject of investigation to understand its mechanism of action, particularly its historical use as an antimalarial agent. nih.govnih.govacs.orgresearchgate.net Spectroscopic and molecular dynamics studies have provided a molecular-level picture of these interactions.

Quinine sulfate (B86663) has been shown to interact with DNA, with studies suggesting a mode of action that involves the disruption of DNA replication and transcription. bibliotekanauki.pl Research employing Raman spectroscopy and molecular dynamics simulations indicates that quinine can weakly intercalate into the DNA duplex. nih.govnih.govacs.org This process is facilitated when the quinoline (B57606) ring of the quinine molecule is protonated. nih.govnih.govacs.org The intercalation is described as partial, allowing for subsequent stabilizing interactions with the DNA base pairs. nih.gov Unlike classical intercalators that fully insert between base pairs, quinine's interaction is more nuanced. nih.govderpharmachemica.com

The primary force stabilizing the association between quinine and DNA is the π-stacking interaction between the drug's quinoline ring and the DNA base pairs. nih.govnih.govacs.org Molecular dynamics simulations have revealed a specific geometry for this interaction, where the quinoline ring adopts a t-shaped π-stacking arrangement with the DNA bases. nih.govnih.govacs.org Concurrently, the quinuclidine (B89598) head group of the quinine molecule engages in weak interactions with the phosphate (B84403) backbone in the minor groove of the DNA helix. nih.govnih.gov In systems with guanine-cytosine (GC) base pairs, the quinoline ring inserts into the minor groove, forming plane-edge ring π-stacking interactions. nih.gov This is further stabilized by hydrogen bonds between the alcohol and methoxy (B1213986) groups of quinine and the guanine (B1146940) bases. nih.gov

The affinity of quinine for DNA has been quantified through various biophysical methods. Raman spectroscopy studies suggest a binding density of approximately one quinine molecule for every 25 base pairs of DNA. nih.govnih.govacs.orgresearchgate.net This binding density corresponds to an apparent association constant (K_a) that reflects the strength of the interaction.

| Parameter | Reported Value | Method | Source |

|---|---|---|---|

| Binding Density | ~1 molecule per 25 base pairs | Raman Spectroscopy | nih.govnih.govacs.org |

| Apparent Association Constant (K_a) | 5.2 x 105 M-1 | Raman Spectroscopy | nih.gov |

The binding is primarily driven by hydrophobic forces and is a spontaneous process. nih.gov It is important to note that while electrostatic interactions occur, they are considered transient and weaker, mainly involving the quinuclidine head group and the DNA phosphate backbone. nih.gov

Cellular and Subcellular Mechanism Investigations (in vitro models)

Mitochondrial ATP-Regulated Potassium Channel Inhibition

In vitro studies have demonstrated that quinine sulfate inhibits the mitochondrial ATP-regulated potassium (mitoKATP) channel. nih.govresearchgate.nettoku-e.comabcam.comsigmaaldrich.cn Research using reconstituted inner mitochondrial membranes from bovine heart in a bilayer lipid membrane system showed that quinine blocks the mitoKATP channel in the micromolar concentration range. nih.govresearchgate.net This channel, which has a mean conductance of approximately 103 pS, is normally blocked by ATP/Mg and activated by potassium-channel openers. nih.govresearchgate.net The inhibitory effect of quinine was confirmed through experiments measuring ⁸⁶Rb⁺ flux in submitochondrial particles. nih.govresearchgate.net Further investigation revealed that quinine inhibits the binding of the sulfonylurea derivative [³H]glibenclamide to the inner mitochondrial membrane, suggesting that quinine acts on the mitochondrial sulfonylurea receptor component of the channel. nih.govresearchgate.net

Interference with Viral Replication Pathways (e.g., SARS-CoV-2 in Vero B4/B6 cells)

Quinine sulfate has been shown to interfere with the replication of several viruses in vitro, including SARS-CoV-2. tandfonline.comnih.gov Studies using Vero B4 and Vero B6 cells, which are susceptible to SARS-CoV-2 infection, have demonstrated that quinine inhibits viral replication. tandfonline.comnih.govresearchgate.net

In Vero B4 cells, treatment with quinine sulfate led to a significant reduction in SARS-CoV-2 replication, with a 10 µM concentration almost completely blocking the production of progeny virions. tandfonline.comnih.govdovepress.com This inhibitory effect was found to be more potent than that of chloroquine (B1663885) (CQ) and hydroxychloroquine (B89500) (HCQ). nih.govdovepress.com The antiviral activity of quinine was also observed in other cell lines, including human Caco-2 colon epithelial cells and A549 lung cells engineered to express ACE2 and TMPRSS2. tandfonline.comresearchgate.net In Calu-3 lung cells, which endogenously express these viral entry factors, quinine at concentrations above 50 µM completely blocked high-titer SARS-CoV-2 infections. tandfonline.comresearchgate.net

The proposed mechanisms for this antiviral activity include quinine's properties as a weak base, which can increase the pH of acidic intracellular organelles like endosomes and lysosomes. tandfonline.comresearchgate.netdovepress.com This change in pH can interfere with the membrane fusion process that is essential for the virus to enter the cell and release its genetic material. tandfonline.comdovepress.com

Table 2: In Vitro Antiviral Activity of Quinine Sulfate against SARS-CoV-2

| Cell Line | Quinine Concentration | Effect on SARS-CoV-2 | Reference |

|---|---|---|---|

| Vero B4 | 10 µM | Almost complete blockage of progeny virion production; ~90% reduction in replication. | tandfonline.comnih.govdovepress.com |

| Vero B4 | >50 µM | Complete blockage of high-titer infection. | tandfonline.com |

| Calu-3 | >50 µM | Complete blockage of high-titer infection. | tandfonline.comresearchgate.net |

| A549-ACE2/TMPRSS2 | Various | Strong reduction in replication. | nih.gov |

| Caco-2 | Various | Antiviral activity demonstrated. | tandfonline.comresearchgate.net |

Modulation of Cytokine Production and Immunoregulatory Properties

Quinine sulfate exhibits immunomodulatory properties by influencing the production of various cytokines. nih.govmdpi.compreprints.org In vitro data indicate that one of its antiviral mechanisms involves the inhibition of cytokine production, which could be relevant in managing cytokine storms. tandfonline.comnih.govdovepress.com

Conversely, quinine can also act as an immunostimulator. It has been demonstrated to enhance the synthesis and release of Interferon-alpha (IFN-α). researchgate.netdovepress.commdpi.compreprints.orgresearchgate.net The released IFN-α can then activate cellular pathways that degrade viral RNA, thereby inhibiting the replication of RNA viruses. researchgate.netmdpi.comresearchgate.net This dual activity—suppressing certain pro-inflammatory cytokines while enhancing antiviral interferons—highlights the complex immunoregulatory profile of quinine. nih.gov Studies have also noted that quinine can rebalance (B12800153) the ratio of T-helper 17 (Th17) cells and regulatory T (Treg) cells, which is often dysregulated in inflammatory conditions. embopress.org

Effects on Cellular Processes

Quinine sulfate has been observed to influence fundamental cellular processes, including the synthesis of DNA, RNA, and proteins within thymocytes. researchgate.nettandfonline.comnih.govresearchgate.net Studies have indicated that quinine can decrease DNA, RNA, and protein synthesis in these immune cells. researchgate.nettandfonline.comnih.govresearchgate.net This inhibitory action is considered one of the compound's antiviral mechanisms. tandfonline.comnih.gov The inhibition of nucleic acid and protein synthesis is also a key aspect of its activity against the malaria parasite, Plasmodium falciparum. fda.gov

Inhibition of Nuclear Factor κB (NF-κB)

Quinine sulfate demonstrates inhibitory effects on the Nuclear Factor kappa-B (NF-κB) signaling pathway. researchgate.netnih.govmnba-journal.com NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, immune responses, and cell survival. bdpsjournal.org

In studies using human epithelial (HeLa) cells and laryngeal cancer (Hep-2) and oral cancer (KB) cells, quinine has been shown to suppress the NF-κB pathway. bdpsjournal.orgresearchgate.netnih.gov This inhibition is achieved by blocking gene expression regulated by NF-κB. tandfonline.comnih.govmnba-journal.com Specifically, research on HSV-1-infected HaCat cells revealed that quinine sulfate treatment led to a significant reduction in the nuclear levels of the NF-κB p65 subunit and an increase in the expression of its inhibitor, IκB-α, in the cytoplasm. researchgate.net This prevents the translocation of NF-κB into the nucleus, thereby inhibiting the transcription of its target genes, which include those for pro-inflammatory cytokines like IL-6 and enzymes such as iNOS and COX-2. bdpsjournal.orgbsmiab.org

Activation of Protein Heat Shock Response

Quinine sulfate has been shown to activate the heat shock response in host cells, which is a cellular defense mechanism against stress. researchgate.nettandfonline.comnih.govresearchgate.net This response involves the induction of heat shock proteins (Hsps), which act as molecular chaperones to repair or remove damaged proteins. nih.gov

In a study involving HSV-1-infected HaCat cells, quinine sulfate was found to up-regulate the expression of Hsp70. researchgate.net This induction of the heat shock response is considered an indirect antiviral mechanism, as it can interfere with multiple stages of a virus's replication cycle. tandfonline.comnih.govresearchgate.net It is noteworthy that while conventional heat shock does not typically induce Hsps in differentiated neurons, certain compounds like the quinine methide triterpene celastrol (B190767) have been found to do so, suggesting a potential therapeutic strategy for neurodegenerative diseases. nih.gov